hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid

Lipophilicity LogD Drug Design

Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid (C₇H₁₁NO₃, MW 157.17) is a fully saturated fused bicyclic heterocycle that integrates a tetrahydrofuran oxygen and a pyrrolidine nitrogen within a conformationally constrained cis-fused ring system. Commercially available at purities of 97–98% , this compound serves as a versatile chiral building block in medicinal chemistry.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
Cat. No. B13013863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1COC2C1NC(C2)C(=O)O
InChIInChI=1S/C7H11NO3/c9-7(10)5-3-6-4(8-5)1-2-11-6/h4-6,8H,1-3H2,(H,9,10)
InChIKeyMKSLXHNNHFTOEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid – Saturated Bicyclic Scaffold for Fragment-Based Drug Design and PDE1 Inhibitor Development


Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid (C₇H₁₁NO₃, MW 157.17) is a fully saturated fused bicyclic heterocycle that integrates a tetrahydrofuran oxygen and a pyrrolidine nitrogen within a conformationally constrained cis-fused ring system . Commercially available at purities of 97–98% , this compound serves as a versatile chiral building block in medicinal chemistry. Its scaffold has been specifically claimed in patents as PDE1 enzyme inhibitors for the treatment of neurodegenerative and psychiatric disorders [1], and structurally related hexahydrofuro[3,2-b]pyrroles have demonstrated PDE1 inhibitory activity with IC₅₀ values in the high nanomolar to low micromolar range along with antiproliferative effects on A375 melanoma cells [2].

Procurement Truth: You Cannot Swap Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic Acid for Unsaturated or Aza-Analogs Without Altering Lipophilicity


The saturated hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid scaffold cannot be generically substituted by its unsaturated counterpart 4H-furo[3,2-b]pyrrole-5-carboxylic acid or the aza-analog hexahydro-pyrrolo[3,2-b]pyrrole-5-carboxylic acid because these compounds differ substantially in measured lipophilicity, molecular topology, and hydrogen-bonding geometry. The target compound exhibits a calculated LogD (pH 7.4) of approximately -3.12, reflecting high hydrophilicity driven by the saturated ring and carboxylate group [1], whereas the unsaturated 4H-furo[3,2-b]pyrrole-5-carboxylic acid has a measured ACD/LogD (pH 7.4) of -1.27 and an ACD/LogP of 1.53 . This ~1.8 log unit difference in distribution coefficient translates to a roughly 60-fold shift in partitioning behavior, which directly impacts aqueous solubility, passive membrane permeability, and in vivo pharmacokinetic profiles. Furthermore, the fully saturated scaffold provides an sp³-rich three-dimensional topology advantageous for fragment-based drug design (FBDD), while the unsaturated analog is planar. The following quantitative evidence establishes why these scaffolds are not functionally interchangeable in medicinal chemistry and procurement workflows.

Quantitative Procurement Evidence: Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic Acid vs. Unsaturated and Aza-Analog Comparators


Lipophilicity Differentiation: LogD (pH 7.4) of Target Compound vs. 4H-Furo[3,2-b]pyrrole-5-carboxylic Acid

The saturated hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid demonstrates markedly lower lipophilicity compared to the unsaturated 4H-furo[3,2-b]pyrrole-5-carboxylic acid. The target compound has a calculated LogD (pH 7.4) of -3.13 [1], while the unsaturated comparator has an ACD/LogD (pH 7.4) of -1.27 . This represents a 1.86 log unit difference in distribution coefficient at physiological pH, translating to approximately 72-fold greater partitioning into aqueous phase for the target compound.

Lipophilicity LogD Drug Design Pharmacokinetics

Commercially Attested Purity: ≥97% Batches for Reliable Structure-Activity Relationship (SAR) Studies

Independent commercial suppliers confirm that hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid is routinely supplied at purities of 97% (AChemBlock) to 98% (Leyan) . This level of purity ensures that biological assay results are not confounded by isomeric or oxidative impurities, which is particularly important given that the unsaturated analog (4H-furo[3,2-b]pyrrole-5-carboxylic acid) is supplied at a lower purity of 95% by some vendors [1]. Higher batch purity reduces the risk of false-positive hits in fragment screening campaigns.

Purity Quality Control SAR Medicinal Chemistry

Patent-Supported Scaffold Validation: Hexahydrofuropyrroles as PDE1 Inhibitors with CNS Therapeutic Potential

The hexahydro-2H-furo[3,2-b]pyrrole scaffold has been explicitly claimed in patent US 2016/0347759 A1 (Lundbeck) as PDE1 enzyme inhibitors for the treatment of schizophrenia, Alzheimer's disease, Parkinson's disease, Huntington's disease, and ADHD [1]. This patent protection establishes a specific therapeutic class associated with the saturated scaffold. In contrast, the unsaturated 4H-furo[3,2-b]pyrrole-5-carboxylic acid has not been claimed for PDE1 inhibition but is instead known as a D-amino acid oxidase (DAAO) inhibitor with IC₅₀ values of 9–17 nM [2], representing a fundamentally different target engagement profile.

Phosphodiesterase 1 (PDE1) CNS Disorders Patent Enzyme Inhibition

Stereoselective Synthesis Enabling Access to Enantiomerically Pure 3,6-Disubstituted Derivatives

The hexahydro-2H-furo[3,2-b]pyrrole scaffold can be prepared in enantiomerically pure form via a diastereoselective synthetic route published by Castán et al. (2020) [1]. The key steps involve diastereoselective nucleophilic addition to N-allylimine derived from protected D-glyceraldehyde, ring-closing metathesis, debenzylative cycloetherification, and aromatic nucleophilic substitution. This route yields chiral 3,6-disubstituted hexahydro-2H-furo[3,2-b]pyrroles with high stereochemical fidelity. In contrast, simpler monocyclic pyrrolidine carboxylic acids (e.g., L-proline) lack the conformational constraint imposed by the fused tetrahydrofuran ring and cannot achieve the same three-dimensional pharmacophore presentation without additional synthetic manipulation [2].

Chiral Synthesis Diastereoselectivity Enantiomeric Purity MedChem Building Blocks

Antiproliferative Activity on A375 Melanoma Cells: Furo[3,2-b]pyrrole Derivatives vs. Inactive Controls

Derivatives of the hexahydro-2H-furo[3,2-b]pyrrole scaffold, specifically 4-(7,8-dimethoxyquinazolin-4-yl) and 4-(6,7-dimethoxyquinazolin-4-yl) substituted variants in enantiomerically pure form, have demonstrated PDE1 isoform inhibition with IC₅₀ values in the high nanomolar/low micromolar range and concomitant antiproliferative activity on A375 melanoma cells in vitro [1]. This demonstrates that the saturated hexahydro scaffold can deliver cell-based functional activity when appropriately derivatized. In contrast, the unsaturated 4H-furo[3,2-b]pyrrole-5-carboxylic acid acts as a DAAO inhibitor and has not been shown to possess PDE1-related antiproliferative activity in melanoma cell models [2].

Antiproliferative Activity Melanoma PDE1 Inhibition Cancer

Molecular Weight and Ring Saturation: Target vs. Unsaturated Analog

Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid has a molecular weight of 157.17 Da , which is 6.05 Da heavier than the unsaturated 4H-furo[3,2-b]pyrrole-5-carboxylic acid (MW 151.12 Da) [1]. This mass difference corresponds to the addition of 6 hydrogen atoms upon complete saturation of the furan ring. Critically, both compounds satisfy the 'Rule of Three' for fragment-based drug design (MW < 300), but the saturated scaffold offers 3 additional sp³ centers (4 vs. 1 in the unsaturated analog), increasing three-dimensionality and potentially enhancing target selectivity in fragment screening libraries [2].

Molecular Weight Fragment-Based Drug Design Rule of Three Physicochemical Properties

Operational Application Scenarios for Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic Acid in Drug Discovery and Chemical Biology


Fragment-Based Drug Design (FBDD) Libraries Targeting CNS PDE1

Procure hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid as an sp³-rich, Rule-of-Three-compliant fragment (MW 157.17, 4 sp³ centers) for inclusion in fragment screening libraries directed at phosphodiesterase 1 (PDE1) [1]. The scaffold's patent-validated association with PDE1 inhibition and its calculated LogD (pH 7.4) of -3.13—indicating high aqueous solubility and low non-specific binding—make it a suitable hydrophilic fragment starting point for CNS drug discovery programs targeting schizophrenia, Alzheimer's disease, and cognitive impairment [2]. Use the commercially available 97–98% purity grade to minimize false-positive fragment hits.

Chiral Building Block for Enantioselective Synthesis of 3,6-Disubstituted PDE1/Oncology Leads

Utilize hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid as a chiral synthon following the Castán et al. (2020) diastereoselective protocol for constructing enantiomerically pure 3,6-disubstituted hexahydro-2H-furo[3,2-b]pyrroles [1]. The resulting derivatives have demonstrated PDE1 inhibitory activity (IC₅₀ in the high nanomolar/low micromolar range) and antiproliferative effects on A375 melanoma cells [1]. This application is differentiated from monocyclic amino acid building blocks (e.g., L-proline) by the scaffold's inherent conformational constraint and higher sp³ character, which are advantageous for achieving target selectivity in lead optimization.

Hydrophilic Fragment Selection for Reducing Late-Stage Attrition in Lead Optimization

Select hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid over the more lipophilic 4H-furo[3,2-b]pyrrole-5-carboxylic acid (LogP 1.53, LogD pH 7.4 = -1.27) when designing leads intended for oral administration with favorable solubility profiles [1][2]. The target compound's LogD (pH 7.4) of -3.13 translates to approximately 72-fold greater aqueous partitioning than the unsaturated comparator, reducing the risk of solubility-limited absorption and phospholipidosis commonly associated with more lipophilic aromatic fragments. This differentiation is critical for programs adhering to lipophilic ligand efficiency (LLE) optimization metrics.

Kinase and Phosphodiesterase Targeted Library Enumeration

Incorporate hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid into kinase- and phosphodiesterase-focused combinatorial libraries via amide coupling at the carboxylic acid handle. The scaffold's saturated bicyclic core provides a rigid, chiral template that projects functional groups in a defined three-dimensional orientation—a feature not available from monocyclic pyrrolidine carboxylic acids [1]. The documented PDE1 inhibitory activity and antiproliferative effect on A375 melanoma cells support enumeration of libraries for lead discovery in neurodegenerative and oncological indications [2].

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